![molecular formula C10H12O3 B14735320 [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol CAS No. 6578-76-3](/img/structure/B14735320.png)
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring fused with a phenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of phenylacetaldehyde with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Phenylacetic acid or phenylacetaldehyde.
Reduction: 2-Phenyl-1,3-dioxolane.
Substitution: 2-Phenyl-1,3-dioxolan-4-yl chloride or bromide.
Scientific Research Applications
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds such as:
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]acetate: Similar structure but with an acetate group instead of a methanol moiety.
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]amine: Contains an amine group instead of a hydroxyl group.
[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]chloride: Contains a chloride group instead of a hydroxyl group.
These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and applications
Properties
CAS No. |
6578-76-3 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
[(2R,4R)-2-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
InChI Key |
AUDDNHGBAJNKEH-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](O1)C2=CC=CC=C2)CO |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


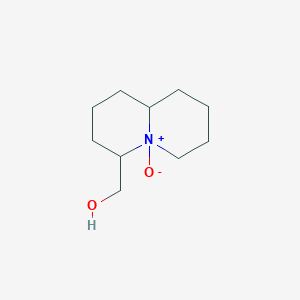

![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
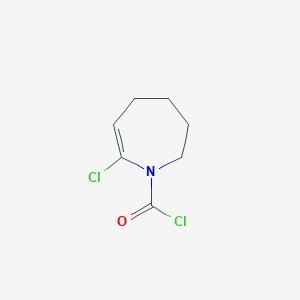
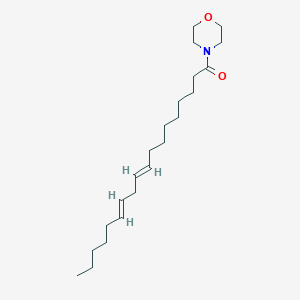
![(2R)-2-Nitrobicyclo[2.2.1]heptane](/img/structure/B14735260.png)
![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)

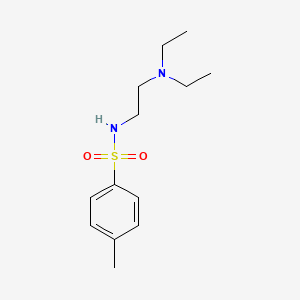
![(1R,4S,5R,6R,9S,10S)-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-6-ol](/img/structure/B14735284.png)
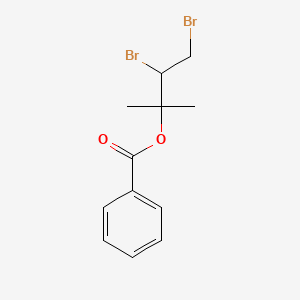

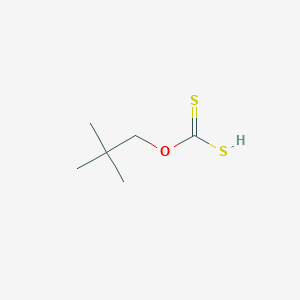
![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
